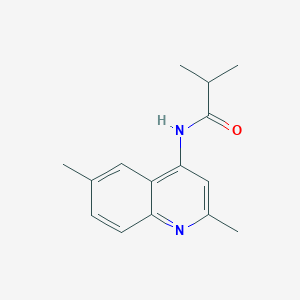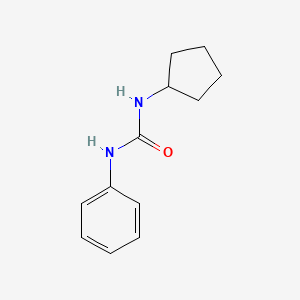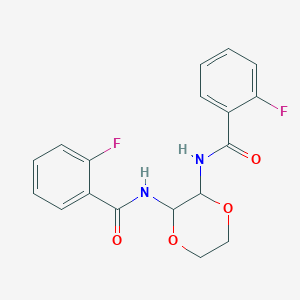![molecular formula C9H17O5P B4889650 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid](/img/structure/B4889650.png)
3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid, also known as HHC, is a phosphonate derivative that has gained attention in the scientific community due to its potential applications in various fields. HHC is a chiral molecule with two enantiomers, (R)-HHC and (S)-HHC.
Mécanisme D'action
The mechanism of action of 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid is not fully understood. However, it has been proposed that 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid inhibits the activity of enzymes involved in DNA replication and protein synthesis. 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid has been shown to have both biochemical and physiological effects. Biochemically, 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid has been found to inhibit the activity of enzymes involved in DNA replication and protein synthesis. Physiologically, 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid in lab experiments is its high enantiomeric excess, which allows for more accurate and precise results. 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid is also a cost-effective way to produce a chiral phosphonate derivative. However, one limitation of using 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research of 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid. One direction is to further investigate its potential as a drug candidate for the treatment of viral infections and cancer. Another direction is to explore its potential as a herbicide and insecticide. Additionally, further research is needed to fully understand the mechanism of action of 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis method of 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid involves the reaction of (R)- or (S)-2-hydroxycyclohexanone with diethyl phosphite and L-proline in the presence of a catalyst. The product is then hydrolyzed to obtain (R)- or (S)-3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid. This method yields a high enantiomeric excess and is a cost-effective way to produce 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid.
Applications De Recherche Scientifique
3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid has shown potential in various scientific research applications. One of the most promising applications is in the field of drug discovery. 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid has been found to have antiviral, antibacterial, and antitumor properties. It has been shown to inhibit the replication of HIV-1 and HSV-1 viruses, as well as the growth of cancer cells. 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid has also been studied for its potential use as a herbicide and insecticide.
Propriétés
IUPAC Name |
3-[hydroxy-(2-hydroxycyclohexyl)phosphoryl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O5P/c10-7-3-1-2-4-8(7)15(13,14)6-5-9(11)12/h7-8,10H,1-6H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQXBBSODAEBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)P(=O)(CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4889570.png)
![8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4889571.png)
![3-chloro-4-[(5-chloro-2-hydroxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B4889580.png)


![N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B4889602.png)
![N-[4-(4-morpholinyl)phenyl]-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4889607.png)
![2-butyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4889614.png)

![6-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4889620.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4889626.png)
![3-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4889629.png)
![1,1'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(1-oxo-2,1-ethanediyl)]dipyrrolidine](/img/structure/B4889635.png)
![2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B4889665.png)